molecular formula C19H19N5 B6970610 N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine

N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine

Cat. No.: B6970610
M. Wt: 317.4 g/mol
InChI Key: ASWXTKYMBDTQOB-UHFFFAOYSA-N
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Description

“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Indazole Core: Starting from commercially available precursors, the indazole core can be synthesized through cyclization reactions.

    Functionalization: The indazole core is then functionalized with a methyl group at the 6-position.

    Coupling with Pyrazole: The functionalized indazole is coupled with a pyrazole derivative through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the formation of the ethanamine linkage, typically through reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of indazole and pyrazole are often explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indazole-3-carboxylic acid.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone.

Uniqueness

“N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine” is unique due to its specific combination of indazole and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-indazol-6-ylmethyl)-1-(2-pyrazol-1-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-14(17-5-2-3-6-19(17)24-10-4-9-22-24)20-12-15-7-8-16-13-21-23-18(16)11-15/h2-11,13-14,20H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXTKYMBDTQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N2C=CC=N2)NCC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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